molecular formula C9H8N4O B1622246 6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one CAS No. 777867-04-6

6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B1622246
CAS No.: 777867-04-6
M. Wt: 188.19 g/mol
InChI Key: FRFJXDORDXUYCD-UHFFFAOYSA-N
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Description

6,7-Dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazoloquinazoline scaffold, which imparts distinct chemical and biological properties. The structure consists of a fused triazole and quinazoline ring system, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the intermediate hydrazide, which then undergoes cyclization with formic acid to yield the desired triazoloquinazoline compound . The reaction conditions often require refluxing in ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinazoline scaffold .

Scientific Research Applications

6,7-Dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is unique due to its specific triazoloquinazoline scaffold, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit RIPK1 and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c14-8-3-1-2-7-6(8)4-13-9(12-7)10-5-11-13/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFJXDORDXUYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=NC=NN3C=C2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365354
Record name 6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777867-04-6
Record name 6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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